What are the chemical properties of 2,3-Dimethylphenyl Isothiocyanate?
What are the chemical properties of 2,3-Dimethylphenyl Isothiocyanate?
An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethylphenyl Isothiocyanate
Introduction
2,3-Dimethylphenyl isothiocyanate, also identified as 1-isothiocyanato-2,3-dimethylbenzene, is a specialized aromatic organic compound with the CAS number 1539-20-4.[1] Its structure, which incorporates a reactive isothiocyanate (-N=C=S) functional group attached to a dimethyl-substituted benzene ring, renders it a significant intermediate in various organic synthesis applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis protocols, and safety considerations, tailored for professionals in research, chemical synthesis, and drug development. The compound's utility is most pronounced in the synthesis of pharmaceuticals and agrochemicals, where it serves as a critical building block for creating more complex molecules, such as thiourea derivatives and heterocyclic compounds.[1]
Physicochemical Properties
2,3-Dimethylphenyl isothiocyanate is a light yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing a quantitative overview for laboratory and industrial applications.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NS | [1][2] |
| Molecular Weight | 163.24 g/mol | [1] |
| Appearance | Light yellow liquid | [1] |
| Purity | ≥97% | [1][2] |
| Density | 1.01 - 1.08 g/cm³ | [1] |
| Boiling Point | 128 °C at 8 mmHg | [1] |
| Melting Point | 22-23 °C | |
| Flash Point | 125.8 °C | [1] |
| IUPAC Name | 1-isothiocyanato-2,3-dimethylbenzene | [1] |
| CAS Number | 1539-20-4 | [1] |
Reactivity and Chemical Behavior
The chemical behavior of 2,3-Dimethylphenyl isothiocyanate is dominated by the highly reactive isothiocyanate functional group. This group features electrophilic carbon and sulfur atoms, making it susceptible to nucleophilic attack.
Key Reactions:
-
Nucleophilic Addition: The isothiocyanate group readily undergoes nucleophilic addition reactions. Amines, alcohols, and thiols can attack the central carbon atom, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is fundamental to its role as a building block in the synthesis of bioactive molecules.[1]
-
Cyclization Reactions: It is a key precursor in the synthesis of various heterocyclic compounds. The isothiocyanate moiety can participate in intramolecular or intermolecular cyclization reactions to form five- or six-membered rings containing nitrogen and sulfur.[1][3]
Stability and Incompatibilities:
-
The compound is stable under moderate temperature conditions.[1]
-
It is chemically stable at room temperature.[4] However, it can form explosive mixtures with air upon intense heating.[4]
-
It is incompatible with strong oxidizing agents, strong bases, alcohols, amines, and ammonia.[5][6]
-
Contact with heat and moisture should be avoided to prevent degradation.[4]
Experimental Protocols: Synthesis
The synthesis of 2,3-Dimethylphenyl isothiocyanate typically proceeds from the corresponding aniline derivative, 2,3-dimethylaniline. A common and effective method is the reaction with a thiocarbonylating agent like thiophosgene or, more commonly in modern synthesis, a two-step, one-pot reaction involving carbon disulfide.[1][7][8]
General "One-Pot" Synthesis from 2,3-Dimethylaniline:
This protocol is adapted from general methods for the synthesis of aryl isothiocyanates.[7]
Objective: To synthesize 2,3-Dimethylphenyl isothiocyanate from 2,3-dimethylaniline.
Materials:
-
2,3-Dimethylaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another organic base
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or another desulfurizing agent
-
Dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Methodology:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask, dissolve 2,3-dimethylaniline (1 equivalent) in dichloromethane.
-
Add triethylamine (3 equivalents) to the solution and stir at room temperature.
-
Slowly add carbon disulfide (3 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for approximately 5-10 minutes. The reaction is typically rapid, leading to the formation of the dithiocarbamate intermediate.
-
-
Desulfurization to form the Isothiocyanate:
-
To the freshly prepared dithiocarbamate solution, add the desulfurizing agent, such as DMT/NMM/TsO⁻ (1 equivalent).
-
The reaction can be performed at room temperature or accelerated using microwave irradiation (e.g., 3 minutes at 90 °C), which has been shown to be effective for similar syntheses.[7]
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified. Flash column chromatography using a non-polar eluent such as hexane is a common method to isolate the pure 2,3-Dimethylphenyl isothiocyanate.[7]
-
Logical Workflow and Visualization
The synthesis of 2,3-Dimethylphenyl isothiocyanate can be visualized as a two-step logical workflow, starting from the primary amine.
Caption: General synthesis workflow for 2,3-Dimethylphenyl Isothiocyanate.
Safety and Handling
2,3-Dimethylphenyl isothiocyanate is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Irritation and Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[4][9] It may also cause skin and respiratory irritation.[1][10]
-
Sensitization: Like many isothiocyanates, it may cause allergic skin reactions and potentially lead to allergy or asthma-like symptoms if inhaled.[4][9][11]
-
Handling Precautions: Use only in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[5][6]
-
Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects.[5] Avoid release into the environment.[6]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [mdpi.com]
- 9. carlroth.com [carlroth.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
